
Methyl 2-nitroimidazole-1-acetate
Overview
Description
Methyl 2-nitroimidazole-1-acetate is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in pharmaceuticals, particularly as antimicrobial and antiprotozoal agents. The presence of a nitro group in the imidazole ring is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-nitroimidazole-1-acetate typically involves the nitration of methyl imidazole derivatives. One common method includes the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitroimidazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitroimidazole-1-acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to
Biological Activity
Methyl 2-nitroimidazole-1-acetate is a nitroimidazole derivative that has garnered attention for its biological activity, particularly against anaerobic bacteria and protozoa. This compound's mechanism of action, biochemical interactions, and pharmacological properties are critical for understanding its potential applications in medicine.
Target Organisms
this compound primarily targets anaerobic pathogens such as:
- Trichomonas vaginalis
- Entamoeba histolytica
- Giardia lamblia
Mode of Action
The compound undergoes reductive bioactivation , where it is reduced by nitroreductase enzymes to form reactive intermediates. These intermediates can covalently bind to DNA, leading to cellular damage and death of the target organisms.
Mechanism | Description |
---|---|
Reduction | Nitro group is reduced to form reactive intermediates. |
Covalent Binding | Intermediates bind to DNA, causing damage. |
Cell Death | Resulting in apoptosis or necrosis of the target cells. |
This compound interacts with various enzymes and proteins, influencing several biochemical pathways:
- Nitroreductase Activity : This enzyme catalyzes the reduction of the nitro group, generating reactive species that can damage cellular macromolecules.
- Cell Signaling Pathways : The formation of reactive intermediates alters cell signaling, affecting gene expression and metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Metabolism : The compound is metabolized through oxidation, hydroxylation, and conjugation.
- Stability : It exhibits stability under certain conditions but can degrade over time, impacting its biological activity.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various contexts:
- Antiparasitic Activity : In laboratory settings, it demonstrated significant activity against Giardia lamblia, Entamoeba histolytica, and other anaerobic pathogens. The compound's effectiveness was attributed to its ability to generate free radicals that disrupt cellular functions .
- Dosage Effects : Research indicates that lower doses of the compound exhibit antimicrobial properties with minimal toxicity to host cells. Higher doses may lead to increased cytotoxicity but are necessary for effective treatment in certain infections .
- Animal Models : Studies involving animal models have shown that this compound can effectively reduce parasitic loads without significant adverse effects on the host, suggesting its potential as a therapeutic agent .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Effectiveness | Target Organisms |
---|---|---|
Antimicrobial | High | Trichomonas vaginalis, Giardia lamblia |
Cytotoxicity | Low at therapeutic doses | Mammalian cells |
Antiparasitic | Effective | Entamoeba histolytica |
Scientific Research Applications
Methyl 2-nitroimidazole-1-acetate primarily targets anaerobic pathogens such as:
- Trichomonas vaginalis
- Entamoeba histolytica
- Giardia lamblia
Studies have shown that this compound exhibits potent antimicrobial activity against these pathogens, with mechanisms involving disruption of DNA synthesis and electron transport processes in the target organisms .
Antimicrobial Agents
This compound is being investigated as a potential alternative to existing antimicrobial agents like metronidazole. Research indicates that certain derivatives of nitroimidazoles demonstrate enhanced efficacy against metronidazole-resistant strains of protozoa .
Hypoxia-Activated Prodrugs
Recent studies have explored the use of methyl 2-nitroimidazole derivatives as hypoxia-activated prodrugs. These compounds selectively target hypoxic tumor cells while sparing normal tissues. In pre-clinical trials, methyl 2-nitroimidazole derivatives have shown promise in inducing apoptosis in tumor xenografts under hypoxic conditions, suggesting their potential utility in cancer therapy .
Case Studies
- Efficacy Against Protozoan Infections : A study evaluated the efficacy of various nitroimidazole compounds against Giardia and Trichomonas. This compound exhibited comparable or superior activity compared to metronidazole against resistant strains .
- Hypoxia Targeting in Cancer Therapy : Research demonstrated that a novel bioreductive version of methyl 2-nitroimidazole was effective in selectively targeting hypoxic tumor cells, leading to significant growth delay in xenograft models. This highlights its potential application in enhancing the efficacy of cancer treatments .
Synthetic Routes
The synthesis of this compound typically involves nitration processes that require careful control to avoid over-nitration. Industrial production methods utilize continuous flow reactors to optimize yield and purity .
Analytical Methods
This compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in various samples, making it suitable for pharmacokinetic studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Methyl 2-nitroimidazole-1-acetate, and how can purity be ensured?
The synthesis involves reacting methyl bromoacetate with 4(5)-nitro-2-methylimidazole in dimethylformamide (DMF) using potassium carbonate as a base. Crystallization via slow evaporation of a chloroform–carbon tetrachloride mixture yields pure crystals . To ensure purity, monitor reaction progress via thin-layer chromatography (TLC) and characterize the product using / NMR spectroscopy. X-ray crystallography is recommended for structural validation, as it confirms intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the crystal lattice .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR resolves imidazole ring proton environments (e.g., nitro group deshielding effects), while NMR identifies carbonyl and nitro-substituted carbons .
- X-ray Crystallography : Critical for confirming molecular geometry and intermolecular interactions (e.g., π–π stacking between imidazole rings with centroid–centroid distances of ~4.66 Å) .
- IR Spectroscopy : Detects C=O (ester) and NO stretching vibrations (~1700 cm and ~1520 cm, respectively) .
Q. How should researchers handle safety and stability concerns during experiments?
Refer to safety data (CAS 22813-31-6), which highlights the need for protective equipment (gloves, goggles) and proper ventilation. Avoid skin contact and inhalation. Store in a dry, cool environment, as nitroimidazoles can decompose under prolonged light exposure .
Advanced Research Questions
Q. What synthetic impurities are associated with this compound, and how can they be resolved?
Common impurities include positional isomers (e.g., 5-nitro derivatives) and unreacted intermediates. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) effectively separates these impurities. For example, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid (Impurity G(EP), CAS 1010-93-1) is a known byproduct requiring gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) for resolution .
Q. How do intermolecular interactions influence the physicochemical stability of this compound?
The crystal structure is stabilized by weak hydrogen bonds (C–H⋯O/N) and π–π interactions between imidazole rings. These interactions reduce molecular mobility, enhancing thermal stability. However, nitro group reactivity may lead to redox sensitivity, as evidenced by its reduction potential (2.3 V vs. standard hydrogen electrode), suggesting susceptibility to reductive degradation in biological systems .
Q. What role does the nitro group position play in the compound’s biological or chemical activity?
Nitroimidazoles with nitro groups at position 4 (vs. 5) generally exhibit reduced bioactivity due to electronic and steric effects. For this compound, the 4-nitro configuration may limit hypoxic targeting efficiency compared to 5-nitro derivatives like metronidazole. Computational modeling (e.g., density functional theory) can predict electron affinity and redox behavior to guide structural optimization .
Q. How can researchers address contradictions in reported synthetic yields or crystallization conditions?
Discrepancies may arise from solvent polarity (e.g., DMF vs. acetonitrile) or base selection (e.g., KCO vs. NaH). Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature (60–80°C), solvent polarity, and reaction time. Comparative studies with ethyl ester analogs (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) suggest ester group size minimally affects yield but may alter crystallization kinetics .
Q. Methodological Recommendations
- Synthetic Optimization : Use DMF as a solvent for higher yields due to its polar aprotic nature, which facilitates nucleophilic substitution .
- Crystallization : Slow evaporation from chloroform/carbon tetrachloride (1:1 v/v) produces diffraction-quality crystals .
- Analytical Workflow : Combine NMR, IR, and X-ray crystallography for structural elucidation. Validate purity via HPLC with impurity standards .
Properties
IUPAC Name |
methyl 2-(2-nitroimidazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-5(10)4-8-3-2-7-6(8)9(11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHVMQCOHOQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177368 | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22813-31-6 | |
Record name | Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22813-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22813-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-NITROIMIDAZOLE-1-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3794V5PR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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